4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
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Overview
Description
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine core substituted with a piperidine ring and a bromothiophene sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving the use of piperidine derivatives.
Attachment of the Bromothiophene Sulfonyl Group: The bromothiophene sulfonyl group is attached through sulfonylation reactions, where sulfonyl chlorides react with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding debrominated or desulfonylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene sulfonyl group may play a crucial role in binding to these targets, while the piperidine and pyrimidine moieties contribute to the overall binding affinity and specificity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
Uniqueness
The uniqueness of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine lies in the presence of the bromothiophene sulfonyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-10-8-14(18-11(2)17-10)22-12-4-3-7-19(9-12)24(20,21)15-6-5-13(16)23-15/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROCUVSEYZMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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